1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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Overview
Description
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C7H12ClNO2. It is a bicyclic compound containing a nitrogen atom, making it a member of the azabicyclo family. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .
Preparation Methods
The synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can be achieved through several routes. One notable method involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method allows for the preparation of the compound in enantiomerically pure form. Another approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of hepatitis C NS3-NS4A serine protease, the compound binds to the active site of the enzyme, preventing the cleavage of the viral polyprotein and thereby inhibiting viral replication . The molecular pathways involved include the disruption of protease activity, leading to the inhibition of viral replication.
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can be compared with other similar compounds such as:
- (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as a building block in organic synthesis and its potential as a pharmaceutical intermediate .
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-8-2-1-5(6)3-8;/h5-6H,1-4H2,(H,9,10);1H |
InChI Key |
LTBXAHQOTTXTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C(C2)C(=O)O.Cl |
Origin of Product |
United States |
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